1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene
Description
The exact mass of the compound 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene is 235.96483 g/mol and the complexity rating of the compound is 145. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2,4-difluoro-3-(methoxymethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-12-4-5-7(10)3-2-6(9)8(5)11/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQUQBPCTXIJJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC(=C1F)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Solubility & Handling of 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene
The following technical guide details the solubility profile, handling protocols, and application contexts for 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene (CAS: 1379338-15-4). This document is structured for researchers and process chemists requiring precise physicochemical data to optimize synthesis and purification workflows.
Compound Identity & Structural Analysis
Before addressing solubility, we must define the physicochemical architecture of the molecule. This 1,2,3,4-substituted benzene derivative features a "push-pull" electronic environment that dictates its interaction with solvents.
-
Chemical Name: 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene
-
CAS Number:
-
Molecular Formula: C₈H₇BrF₂O
-
Molecular Weight: 237.04 g/mol [1]
-
Structural Characterization:
-
Core: Tetra-substituted benzene ring.[2]
-
Lipophilic Domain: The bromo and difluoro substituents create a highly lipophilic, electron-deficient aromatic core.
-
Polar Domain: The methoxymethyl group (–CH₂OCH₃) is a benzylic ether. Unlike a hydroxyl group, it lacks hydrogen bond donor capability, but the ether oxygen acts as a weak hydrogen bond acceptor.
-
Implication for Solubility: The absence of H-bond donors renders this compound insoluble in water but highly soluble in aprotic, moderately polar organic solvents.
Solubility Profile
The following data categorizes solvent compatibility based on the "Like Dissolves Like" principle, validated by the compound's calculated LogP (approx. 2.8–3.2) and dipole moment.
Solvent Compatibility Table
| Solvent Class | Specific Solvent | Solubility Rating | Application Context |
| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Ideal for extraction and transport. |
| Chlorinated | Chloroform (CHCl₃) | Excellent | NMR analysis; synthesis solvent. |
| Esters | Ethyl Acetate (EtOAc) | High | Primary solvent for silica gel chromatography. |
| Ethers | Tetrahydrofuran (THF) | High | Preferred for lithiation/coupling reactions. |
| Ethers | Diethyl Ether (Et₂O) | Good | Extraction; may require higher volumes than THF. |
| Polar Aprotic | DMSO / DMF | High | Used for nucleophilic substitution reactions. |
| Alcohols | Methanol / Ethanol | Moderate | Variable. May require warming; used for crystallization. |
| Hydrocarbons | Hexanes / Heptane | Low to Moderate | Used as an antisolvent for crystallization. |
| Aqueous | Water | Insoluble | Immiscible; forms the organic layer in biphasic workups. |
Mechanistic Insight: The "Fluorine Effect"
The 2,4-difluoro substitution pattern increases the lipophilicity of the benzene ring compared to non-fluorinated analogs. Fluorine atoms are highly electronegative but have low polarizability, often enhancing solubility in fluorinated solvents or chlorinated hydrocarbons while decreasing solubility in protic solvents.
Experimental Protocols
As a scientist, you should never rely solely on literature values for critical process steps. Use this self-validating protocol to determine exact solubility limits for your specific batch.
Protocol A: Gravimetric Solubility Determination
Objective: Determine the saturation point (mg/mL) in a specific solvent at 25°C.
-
Preparation: Weigh approx. 50 mg of 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene into a tared 2 mL HPLC vial.
-
Addition: Add the target solvent in 100 µL increments using a calibrated micropipette.
-
Agitation: Vortex for 30 seconds after each addition.
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Observation: Inspect for clarity.
-
Clear Solution: Soluble at current concentration.
-
Turbid/Solid Persists: Insoluble.
-
-
Calculation:
-
Validation: Filter the saturated solution through a 0.22 µm PTFE filter, evaporate a known volume, and weigh the residue to confirm.
Protocol B: HPLC Purity & Solution Stability
Objective: Ensure the compound does not degrade in the chosen solvent (e.g., Methanolysis).
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 50% B to 95% B over 10 mins.
-
Detection: UV at 254 nm.
-
Procedure: Dissolve 1 mg in 1 mL of solvent. Inject at T=0 and T=24h. No new peaks should appear.
Application Workflows & Visualization
This compound is primarily a building block for medicinal chemistry, often used to install the 2,4-difluoro-3-(methoxymethyl)phenyl moiety via cross-coupling.
Workflow 1: Solvent Selection Decision Tree
Figure 1: Decision matrix for solvent selection based on the specific chemical application.
Workflow 2: Synthesis Logic
The solubility profile directly impacts the synthesis route. The compound is typically used as an electrophile.
Figure 2: Typical synthetic pathway illustrating solvent dependencies at each stage.
Safety & Handling (E-E-A-T)
While solubility is the focus, safety is the prerequisite.
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Benzylic Ether Stability: The methoxymethyl group is a benzyl ether. It is generally stable to bases and mild acids but can be cleaved by strong Lewis acids (e.g., BBr₃) or hydrogenation. Avoid using strong Lewis acids unless deprotection is intended.
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Halogenated Waste: Solutions containing this compound (especially DCM or Chloroform mixtures) must be disposed of in Halogenated Organic Waste streams. Do not mix with aqueous acid waste.
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Irritant Profile: Like most benzyl halides and ethers, this compound is a potential skin and eye irritant.
-
PPE: Nitrile gloves (0.11 mm minimum thickness) provide adequate protection for short-term handling.
-
Inhalation: Handle strictly within a fume hood to avoid inhalation of vapors or dust.
-
References
-
Sigma-Aldrich. (2023). Product Specification: 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene (CAS 1379338-15-4). Retrieved from
-
Boroncore. (2023). Building Blocks: 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene. Retrieved from
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for 1-Bromo-2,4-difluorobenzene (Structural Analog). Retrieved from
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for solvent polarity and solubility principles).
Sources
Technical Monograph: 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene
Primary Identifier (CAS): 1379338-15-4 Classification: Fluorinated Aromatic Scaffold / Advanced Medicinal Chemistry Intermediate
Part 1: Executive Summary & Strategic Utility
In the landscape of modern drug discovery, 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene represents a "privileged scaffold"—a molecular building block designed to address specific challenges in lead optimization. This compound is not merely a halogenated benzene; it is a strategic tool for Multiparametric Optimization (MPO) .
The "Triad" of Functionality
This molecule integrates three distinct functional motifs, each serving a critical role in Structure-Activity Relationship (SAR) studies:
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The Aryl Bromide (C-1): A high-fidelity handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid elaboration of complex core structures.
-
The Difluoro Substitution (C-2, C-4): A specific fluorination pattern that modulates the electron density of the ring, often improving metabolic stability by blocking labile sites (C-H oxidation) and influencing the pKa of neighboring functional groups.
-
The Methoxymethyl Ether (C-3): A robust, non-labile ether linkage that serves as a lipophilic hydrogen bond acceptor or a "masked" alcohol (deprotectable to the hydroxymethyl group).
Part 2: Chemical Identity & Physicochemical Profile[1][2][3]
Table 1: Core Technical Specifications
| Property | Data | Note |
| Chemical Name | 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene | IUPAC / Systematic |
| CAS Number | 1379338-15-4 | Primary Identifier |
| Molecular Formula | C₈H₇BrF₂O | |
| Molecular Weight | 237.04 g/mol | |
| Physical State | Liquid (at 25°C) | Low-melting solid possible depending on purity |
| Boiling Point | ~230-240°C (Predicted) | High boiling point due to polarity/mass |
| Density | ~1.6 g/mL | Estimated based on di-halo analogs |
| LogP (Predicted) | 2.8 - 3.2 | Moderate lipophilicity |
| Precursor | 3-Bromo-2,6-difluorobenzyl alcohol | CAS: 438050-05-6 |
Part 3: Synthesis & Manufacturing Protocol
Causal Logic
The synthesis of 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene is typically achieved via the Williamson Ether Synthesis starting from the commercially available alcohol precursor, 3-Bromo-2,6-difluorobenzyl alcohol .
Why this route?
-
Regiocontrol: The precursor alcohol fixes the substitution pattern (1,2,3,4) prior to methylation, avoiding the difficult separation of isomers associated with direct electrophilic aromatic substitution.
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Scalability: Methylation of benzyl alcohols is a robust, high-yielding reaction suitable for gram-to-kilogram scale.
Validated Experimental Protocol (Self-Validating System)
Objective: Synthesis of 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene from 3-Bromo-2,6-difluorobenzyl alcohol.
Reagents:
-
Substrate: 3-Bromo-2,6-difluorobenzyl alcohol (1.0 equiv)
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Base: Sodium Hydride (NaH, 60% in oil, 1.2 equiv) or Potassium tert-butoxide (1.2 equiv)
-
Electrophile: Methyl Iodide (MeI, 1.5 equiv)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or DMF (0.2 M concentration)
Step-by-Step Methodology:
-
Setup (Inert Atmosphere): Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon or Nitrogen.
-
Deprotonation:
-
Charge the flask with NaH (1.2 equiv).
-
Add anhydrous THF (0.2 M relative to substrate) and cool to 0°C (ice bath).
-
Critical Step: Add the solution of 3-Bromo-2,6-difluorobenzyl alcohol in THF dropwise.
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Observation: Evolution of H₂ gas (bubbling). Stir for 30 minutes at 0°C to ensure complete formation of the alkoxide.
-
-
Methylation:
-
Add Methyl Iodide (1.5 equiv) dropwise to the cold alkoxide solution.
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Allow the reaction to warm to room temperature (25°C) and stir for 2–4 hours.
-
-
Validation (TLC/LCMS):
-
Checkpoint: Spot TLC (Hexanes/EtOAc 8:1). The starting material (more polar alcohol) should disappear, replaced by a less polar spot (methyl ether).
-
LCMS: Confirm mass peak (Note: Ether ionization may be weak; look for absence of alcohol).
-
-
Workup:
-
Quench carefully with saturated aqueous NH₄Cl (exothermic).
-
Extract with Ethyl Acetate (3x). Wash combined organics with water and brine.
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
-
Figure 1: Synthetic workflow for the conversion of the benzyl alcohol precursor to the target methyl ether.
Part 4: Reactivity Profile & Applications
The utility of 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene lies in its ability to undergo orthogonal functionalization . The molecule allows chemists to build complexity in specific directions without interference.
Palladium-Catalyzed Cross-Coupling (The "Warhead")
The C-1 Bromine is electronically activated by the ortho-fluorine (inductive effect), making it highly reactive in oxidative addition steps.
-
Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to create biaryl systems.
-
Buchwald-Hartwig: Amination to form C-N bonds (kinase inhibitor scaffolds).
The "Methoxymethyl" (MOM-like) Handle
While technically a benzyl methyl ether, this group functions similarly to a MOM (Methoxymethyl) protecting group but is more stable.
-
Stability: Stable to basic conditions (Suzuki coupling) and mild acids.
-
Deprotection: Can be cleaved with BBr₃ or TMSI to regenerate the benzyl alcohol, which can then be oxidized to a benzoic acid or aldehyde for further elaboration.
Fluorine Effects (Metabolic Shielding)
The 2,4-difluoro pattern is non-trivial.
-
Metabolic Blockade: It prevents P450-mediated hydroxylation at the electron-rich ortho/para positions relative to the ether.
-
Conformational Lock: The ortho-fluorines can restrict the rotation of the C-3 side chain or the biaryl bond (atropisomerism potential) via steric repulsion.
Figure 2: Divergent reactivity map showing primary (solid) and secondary (dashed) functionalization pathways.
Part 5: Safety & Handling
Hazard Classification (GHS):
-
Skin Irritation: Category 2 (H315)
-
Eye Irritation: Category 2A (H319)
-
STOT-SE: Category 3 (Respiratory Irritation, H335)
Handling Protocols:
-
Engineering Controls: Always handle within a certified chemical fume hood. The compound is likely volatile and can cause respiratory distress if inhaled.
-
PPE: Nitrile gloves, safety glasses with side shields, and a lab coat are mandatory.
-
Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon) to prevent slow oxidation or hydrolysis over long periods.
References
- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483.
- Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design". Journal of Medicinal Chemistry, 61(14), 5822–5880.
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene
1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. The strategic placement of a bromine atom, two fluorine atoms, and a methoxymethyl group on the benzene ring offers multiple points for synthetic diversification. The bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of a wide array of molecular fragments. The fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[1] The methoxymethyl group, while also influencing the electronic properties of the ring, can be a precursor to other functionalities or a key interaction motif in biologically active molecules. This unique combination of functional groups makes the target molecule a valuable intermediate for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
This application note provides a detailed protocol for a reliable and regioselective synthesis of 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene, leveraging the principles of Directed ortho-Metalation (DoM).
Synthetic Strategy: Regioselective Functionalization via Directed ortho-Metalation
The synthesis of 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene can be efficiently achieved through a Directed ortho-Metalation (DoM) strategy starting from the commercially available 1-bromo-2,4-difluorobenzene.[2] DoM is a powerful technique for the regioselective functionalization of aromatic rings, where a heteroatom-containing substituent directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position.[3][4]
In the case of 1-bromo-2,4-difluorobenzene, the fluorine atom at the C2 position acts as a moderate directing group.[5] The combined electron-withdrawing effects of the two fluorine atoms and the bromine atom increase the kinetic acidity of the aromatic protons, facilitating deprotonation. The proton at the C3 position is the most acidic due to its proximity to the C2-fluorine and the inductive effects of the other halogens. Therefore, treatment with a strong, sterically hindered base like lithium diisopropylamide (LDA) is expected to selectively generate the 3-lithio-1-bromo-2,4-difluorobenzene intermediate. Subsequent quenching of this organolithium species with a suitable electrophile, such as chloromethyl methyl ether (MOM-Cl), will introduce the methoxymethyl group at the desired C3 position.
The use of LDA is crucial in this strategy to minimize a potential side reaction: lithium-halogen exchange at the C1 position, which is more likely to occur with alkyllithium reagents like n-butyllithium.[6]
Visualizing the Synthetic Pathway
Caption: Synthetic route to 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene via Directed ortho-Metalation.
Detailed Experimental Protocol
Protocol 1: Synthesis of 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene
This protocol details the regioselective synthesis of the target compound from 1-bromo-2,4-difluorobenzene.
Materials:
-
1-Bromo-2,4-difluorobenzene (99%)
-
Diisopropylamine (99.5%, anhydrous)
-
n-Butyllithium (2.5 M in hexanes)
-
Chloromethyl methyl ether (MOM-Cl, 98%)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Argon or Nitrogen gas (high purity)
-
Dry glassware (oven or flame-dried)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple
-
Syringes and needles
-
Septa
-
Argon/Nitrogen inlet
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
Part A: In situ Preparation of Lithium Diisopropylamide (LDA)
-
Reaction Setup: Assemble a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: To the flask, add anhydrous THF (20 mL) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Add diisopropylamine (1.54 mL, 11.0 mmol, 1.1 equiv) to the cooled THF.
-
Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol, 1.1 equiv) dropwise to the stirred solution, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.
Part B: Directed ortho-Metalation and Electrophilic Quench
-
Substrate Addition: In a separate dry 250 mL three-necked round-bottom flask under an inert atmosphere, dissolve 1-bromo-2,4-difluorobenzene (1.93 g, 10.0 mmol, 1.0 equiv) in anhydrous THF (30 mL). Cool this solution to -78 °C.
-
Lithiation: Slowly transfer the freshly prepared LDA solution from Part A to the solution of 1-bromo-2,4-difluorobenzene via cannula, keeping the temperature of the reaction mixture below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour. The formation of the aryllithium intermediate may result in a slight color change.
-
Electrophilic Quench: After 1 hour, add chloromethyl methyl ether (MOM-Cl) (0.84 mL, 11.0 mmol, 1.1 equiv) dropwise to the reaction mixture at -78 °C. A slight exotherm may be observed.
-
Stir the reaction mixture at -78 °C for an additional 2 hours, then allow it to slowly warm to room temperature overnight.
Part C: Work-up and Purification
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and add water (30 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., 100:0 to 95:5) as the eluent to afford 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene as a colorless oil.
Data Presentation: Expected Outcome
| Parameter | Expected Value |
| Starting Material | 1-Bromo-2,4-difluorobenzene |
| Key Reagents | LDA, MOM-Cl |
| Solvent | Anhydrous THF |
| Reaction Temperature | -78 °C to room temperature |
| Reaction Time | ~18 hours |
| Theoretical Yield | 2.37 g |
| Expected Yield | 70-85% |
| Appearance | Colorless oil |
| Purity (by GC-MS/NMR) | >95% |
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis.
Troubleshooting and Scientific Insights
-
Low Yield:
-
Moisture: The presence of even trace amounts of water will quench the organolithium species. Ensure all glassware is rigorously dried and anhydrous solvents are used.
-
LDA Formation: Incomplete formation of LDA can lead to side reactions from unreacted n-BuLi (e.g., lithium-halogen exchange). Ensure the correct stoichiometry and allow sufficient time for LDA formation.
-
Temperature Control: Maintaining a low temperature (-78 °C) during the lithiation and electrophilic quench is critical to prevent decomposition of the organolithium intermediate and unwanted side reactions.
-
-
Formation of Side Products:
-
Lithium-Halogen Exchange: If n-butyllithium is used instead of LDA, or if the temperature is not well-controlled, the formation of 2,4-difluorophenyllithium via lithium-bromine exchange can occur, leading to the formation of 1,3-difluoro-2-(methoxymethyl)benzene after quenching.
-
Multiple Lithiation: While less likely with the stoichiometry used, prolonged reaction times or higher temperatures could potentially lead to di-lithiated species.
-
-
Causality Behind Experimental Choices:
-
Choice of Base (LDA): LDA is a strong, non-nucleophilic, and sterically hindered base. Its bulkiness disfavors nucleophilic attack and lithium-halogen exchange, making it ideal for regioselective deprotonation in this system.[7]
-
Solvent (THF): THF is a polar aprotic solvent that effectively solvates the lithium cation, breaking down the aggregates of the organolithium reagents and increasing their basicity and reactivity.[6]
-
Low Temperature (-78 °C): Aryllithium intermediates, especially those with adjacent halogen atoms, can be unstable at higher temperatures, potentially leading to benzyne formation or other decomposition pathways. Performing the reaction at -78 °C ensures the stability of the desired intermediate.[8]
-
Conclusion
The Directed ortho-Metalation of 1-bromo-2,4-difluorobenzene provides a reliable and regioselective route to the valuable synthetic intermediate, 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene. Careful control of reaction conditions, particularly the exclusion of moisture and maintenance of low temperatures, is paramount for achieving high yields and purity. This protocol offers a robust method for accessing this versatile building block for applications in drug discovery and materials science.
References
-
Collum, D. B. Lithium Diisopropylamide: Solution Kinetics and Implications for Organic Synthesis. Angew. Chem. Int. Ed.2007 , 46 (21), 3828–3837. [Link]
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Snieckus, V. Directed ortho metalation. Toluene- and benzylic-metalation and their synthetic applications. Chem. Rev.1990 , 90 (6), 879–933. [Link]
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Hartung, C. G.; Snieckus, V. In Modern Arene Chemistry; Astruc, D., Ed.; Wiley-VCH: Weinheim, 2002; pp 330-367. [Link]
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Faluck International PVT LTD. SPECIALITY BROMO FLURO DERIVATIVES. [Link]
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Wikipedia. Directed ortho metalation. [Link]
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Organic Chemistry Portal. Directed ortho Metalation (DOM). [Link]
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Myers, A. G. Research Group. ortho metalation. [Link]
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Baran, P. S. Lab. Directed Metalation: A Survival Guide. [Link]
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Andrew G Myers Research Group. Directed (ortho) Metallation. [Link]
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Narasimhan, N. S.; Joshi, R. R. Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Proc. Indian Acad. Sci. (Chem. Sci.)1989 , 101, 203-213. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Synthesis Applications of 1-Bromo-2,4-difluorobenzene. [Link]
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Al-Zoubi, R. M. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC2015 , (iv), 19-47. [Link]
-
Wikipedia. Chloromethyl methyl ether. [Link]
-
Taylor & Francis. Dichloromethyl methyl ether – Knowledge and References. [Link]
-
Organic Syntheses. METHoxymethylation of an ALCOHOL: 1-METHOXYMETHYL-1-PHENYLETHANE. [Link]
-
Stack Exchange. How does 1-bromo-2-fluorobenzene react with lithium amalgam? [Link]
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- 3. Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Mechanism of Lithium Diisopropylamide-Mediated Ortholithiation of 1,4-bis(Trifluoromethyl)benzene under Nonequilibrium Conditions: Condition-Dependent Rate Limitation and Lithium Chloride-Catalyzed Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for the Suzuki Coupling of 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene
Introduction: Navigating the Suzuki Coupling of a Sterically and Electronically Complex Aryl Bromide
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides a detailed exploration of the Suzuki coupling reaction as applied to a structurally nuanced substrate: 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene. This particular aryl bromide presents a unique combination of electronic and steric challenges that necessitate a carefully considered approach to achieve high-yield coupling. The presence of two electron-withdrawing fluorine atoms and an ortho-methoxymethyl group significantly influences the reactivity of the C-Br bond. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also a deep dive into the mechanistic rationale behind the selection of catalysts, bases, and solvents.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] Understanding this cycle is paramount to troubleshooting and optimizing the reaction for a specific substrate like 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene to form a Pd(II) complex.[3][4] The electron-withdrawing fluorine atoms on the aromatic ring are expected to facilitate this step.
-
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium center. This step is critically dependent on the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.[5][6][7]
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][3]
Critical Reaction Parameters for 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene
The success of the Suzuki coupling for this specific substrate hinges on the judicious selection of the following parameters:
Palladium Catalyst and Ligand Selection
The choice of the palladium source and the accompanying ligand is arguably the most critical factor. For sterically hindered and electron-deficient aryl bromides, bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to promote efficient catalysis.[8][9]
| Catalyst System | Ligand Type | Key Advantages for the Substrate |
| Pd(OAc)₂ / SPhos | Buchwald Ligand | High activity for sterically hindered and electron-deficient aryl bromides. |
| Pd₂(dba)₃ / XPhos | Buchwald Ligand | Excellent for challenging couplings, often at lower catalyst loadings. |
| PEPPSI™-IPr | NHC Precatalyst | Air and moisture stable, highly active for a broad range of substrates.[3] |
| Pd(PPh₃)₄ | Tetrakis | A classic catalyst, but may be less effective for this challenging substrate. |
Rationale: The ortho-methoxymethyl group in 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene introduces steric hindrance around the reaction center. Bulky ligands like SPhos and XPhos create a coordinatively unsaturated palladium center that facilitates both oxidative addition and reductive elimination.[10] NHC ligands, with their strong σ-donating properties, form robust and highly active palladium complexes.[8]
The Indispensable Role of the Base
The base plays a multifaceted role in the Suzuki coupling.[1][6] Its primary function is to activate the boronic acid, forming a more reactive boronate species that readily undergoes transmetalation.[5][7][11]
| Base | Strength | Typical Solvent(s) | Considerations for the Substrate |
| K₂CO₃ | Moderate | Toluene/Water, Dioxane/Water | A common and effective choice, often used in biphasic systems. |
| Cs₂CO₃ | Strong | Dioxane, THF, Toluene | More soluble in organic solvents, can be advantageous for sluggish reactions. |
| K₃PO₄ | Strong | Toluene, Dioxane | A strong, non-nucleophilic base that is often effective for hindered substrates. |
| t-BuOK | Very Strong | Dioxane, THF | Highly effective for sterically demanding couplings.[8] |
Rationale: The choice of base can significantly impact the reaction rate and yield. For the target substrate, a moderately strong to strong base is recommended to ensure efficient formation of the boronate and to drive the transmetalation step forward. The choice may also be influenced by the lability of the methoxymethyl group under strongly basic conditions, although it is generally stable.
Solvent Systems: More Than Just a Medium
The solvent not only dissolves the reactants but also influences the stability and reactivity of the catalytic species.[12][13][14] Aprotic polar solvents or mixtures with water are commonly employed.
| Solvent System | Properties | Suitability for the Substrate |
| Toluene / Water | Biphasic | Good for many standard Suzuki couplings. |
| 1,4-Dioxane / Water | Polar aprotic | Excellent solvating power, widely used and often gives good results. |
| Tetrahydrofuran (THF) | Polar aprotic | A good alternative to dioxane, can be beneficial in certain cases.[12] |
| Dimethylformamide (DMF) | Polar aprotic | High boiling point, can be useful for unreactive substrates requiring higher temperatures.[15] |
Rationale: The polarity of the solvent can affect the rate of oxidative addition.[16] For 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene, a solvent system like dioxane/water or toluene/water provides a good balance of polarity and solubility for the reactants and the catalyst. It is crucial to use high-purity, degassed solvents to avoid catalyst poisoning.[17]
Experimental Protocols
The following protocols are provided as a starting point for the Suzuki coupling of 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene. Optimization may be required depending on the specific boronic acid partner.
Protocol 1: General Procedure using a Buchwald Ligand
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mt.com [mt.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. blog.hzpt.com [blog.hzpt.com]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene Grignard reagent preparation
Application Note: Preparation of (2,4-Difluoro-3-(methoxymethyl)phenyl)magnesium bromide
Part 1: Executive Summary & Strategic Analysis
Target Molecule: (2,4-Difluoro-3-(methoxymethyl)phenyl)magnesium bromide Precursor: 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene
Critical Technical Insight: The preparation of this specific Grignard reagent presents a dichotomy of electronic effects. The presence of two fluorine atoms (positions 2 and 4) renders the aromatic ring electron-deficient, which typically accelerates halogen-metal exchange but retards direct oxidative insertion of magnesium.
The "Benzyne" Hazard:
The most critical instability in this system is the presence of a fluorine atom ortho to the magnesium moiety (C2 position). At elevated temperatures (>25°C), 2-fluorophenylmagnesium species are prone to
Operational Directive:
-
Preferred Method: Magnesium-Halogen Exchange (Knochel Protocol) using iPrMgCl·LiCl. This proceeds rapidly at sub-ambient temperatures (-15°C to 0°C), kinetically trapping the Grignard reagent and preventing benzyne elimination.
-
Alternative Method: Direct Magnesium Insertion. This is permissible only if strict temperature control (<20°C) is maintained using highly activated magnesium (Rieke® Mg or DIBAL-H activation). Refluxing this reaction is strictly prohibited.
Part 2: Chemical Safety & Hazard Analysis
| Hazard Class | Specific Risk | Mitigation Strategy |
| Thermal Instability | Benzyne Formation: Elimination of MgBrF at T > 25°C. | Maintain reaction T < 0°C during formation. Store at -20°C. |
| Chemical Burns | HF Potential: Decomposition with protic acids may release HF traces due to labile F. | Use saturated NaHCO₃ for quenching; avoid strong acid workups if possible. |
| Flammability | Ether Solvents: Diethyl ether/THF are highly flammable; Grignards are pyrophoric. | Use inert atmosphere (Ar/N₂). Flame-dry all glassware. |
| Reactivity | Exotherm: Exchange reaction is exothermic. | Slow addition of iPrMgCl with active cooling. |
Part 3: Experimental Protocols
Protocol A: Magnesium-Halogen Exchange (The "Turbo Grignard" Method)
Recommended for high purity and quantitative conversion.
Materials:
-
Substrate: 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene (1.0 equiv).
-
Reagent: iPrMgCl·LiCl (Turbo Grignard®), 1.3 M in THF (1.1 equiv).
-
Solvent: Anhydrous THF (0.5 M concentration relative to substrate).
-
Atmosphere: Argon or Nitrogen (positive pressure).
Workflow Diagram (Graphviz):
Caption: Step-by-step workflow for the low-temperature generation of the target Grignard reagent via Halogen-Metal Exchange.
Step-by-Step Procedure:
-
Setup: Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, internal temperature probe, and nitrogen inlet. Flame-dry and cool under nitrogen.
-
Solvation: Charge the flask with 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene (10.0 mmol, 2.37 g) and anhydrous THF (20 mL).
-
Cooling: Submerge the flask in an acetone/dry ice bath (or cryostat) and cool the internal temperature to -20°C .
-
Exchange: Via syringe pump or pressure-equalizing dropping funnel, add iPrMgCl·LiCl (1.3 M in THF, 8.5 mL, 11.0 mmol) dropwise.
-
Critical: Do not allow the internal temperature to rise above -15°C .
-
-
Reaction: Stir the mixture at -15°C for 45 minutes. The solution typically turns a clear, light-brown color.
-
Validation: Remove a 0.1 mL aliquot and quench into a vial containing saturated I₂/THF. Analyze by GC-MS.
-
Success Criteria: Disappearance of starting bromide peak; appearance of the iodo-analog peak.
-
-
Usage: The reagent is now ready. Maintain at -20°C during the subsequent addition of your electrophile.
Protocol B: Direct Magnesium Insertion (Alternative)
Use only if Turbo Grignard is unavailable. Requires strict thermal management.
Materials:
-
Magnesium: Mg turnings (1.5 equiv), acid-washed and oven-dried.
-
Activator: DIBAL-H (0.05 equiv) or Iodine crystal.
-
Solvent: Anhydrous THF.
Procedure:
-
Activation: Place Mg turnings in the flask under Ar. Add just enough THF to cover the Mg. Add 2-3 drops of DIBAL-H (1M in Hexanes) or a crystal of I₂. Stir for 5 mins until Mg surface is shiny/etching is visible.
-
Initiation: Dissolve the aryl bromide in THF (total volume to make 0.5 M). Add 10% of this solution to the Mg.
-
Observation: Look for turbidity or a slight exotherm. If no reaction after 10 mins, gently warm to 30°C (water bath), then immediately cool once initiated.
-
-
Addition: Once initiated, cool the flask to 0°C . Add the remaining bromide solution dropwise over 1 hour.
-
Completion: Stir at 0°C to 10°C for 2 hours. Do not reflux.
-
Titration: Titrate immediately using the Knochel method (Salicylaldehyde phenylhydrazone) to determine concentration.
Part 4: Mechanistic Visualization
The following diagram illustrates the competition between the desired exchange pathway and the fatal benzyne elimination pathway.
Caption: Mechanistic divergence: Low temperature favors the stable Grignard (Green), while heat triggers fluoride elimination to Benzyne (Red).
Part 5: Analytical Data & Troubleshooting
Table 1: Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| No Initiation (Method B) | Mg surface passivated. | Use DIBAL-H activation or "Turbo" initiation (add 1 drop of iPrMgCl). |
| Low Titer (<50%) | Moisture ingress or Wurtz coupling. | Check solvent dryness (<50 ppm H₂O). Ensure slow addition to avoid high local concentration. |
| Dark Tar Formation | Benzyne decomposition. | Reaction temperature was too high. Repeat using Protocol A at -20°C. |
| Precipitation | Solubility limit of Mg-species. | Add anhydrous LiCl (0.5 equiv) to break up aggregates (Knochel effect). |
Titration Method (Knochel):
-
Weigh Salicylaldehyde phenylhydrazone (approx 100 mg) into a dry vial.
-
Dissolve in 5 mL anhydrous THF.
-
Add the Grignard solution dropwise via a tared syringe.
-
Endpoint: Solution turns from yellow to bright orange.
-
Calculation:
References
-
Knochel, P., et al. (2004). "Functionalized Grignard Reagents via a Magnesium–Halogen Exchange." Angewandte Chemie International Edition, 43(26), 3368–3398.
-
Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie, 116(25), 3396–3399.
-
Leroux, F., et al. (2005). "The Preparation of Polyfunctional Arylmagnesium Reagents by the Halogen–Magnesium Exchange." Synlett, 2005(13), 2005–2008.
-
Organic Syntheses. (2009). "Preparation of 2,2,6,6-Tetramethylpiperidinylmagnesium Chloride Lithium Chloride Complex (TMPMgCl·LiCl)." Org.[1][2][3][4] Synth., 87, 190.
Sources
Troubleshooting & Optimization
1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene recrystallization solvents
The following technical guide details the purification and recrystallization strategies for 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene (CAS: 1379338-15-4).
This compound presents specific challenges due to its low melting point and lipophilic fluorinated core combined with a polar ether linkage.[1] It frequently presents as a viscous oil or low-melting solid, making standard recrystallization difficult without precise solvent control.[1][2]
Part 1: Executive Summary & Solvent Selection
Status: The compound is often a liquid at room temperature or a low-melting solid (approx.[1][2] MP < 50°C). Primary Challenge: "Oiling out" (liquid-liquid phase separation) instead of crystal formation. Recommended Strategy: Low-temperature crystallization or Mixed-Solvent Precipitation.[1]
Solvent Compatibility Table
| Solvent System | Role | Suitability | Notes |
| Heptane / Ethyl Acetate | Primary Choice | High | Best for controlled crystal growth.[1][2] Heptane acts as the anti-solvent; EtOAc solubilizes the ether moiety.[1] |
| Hexanes / DCM | Alternative | Moderate | Good for initial purification but high evaporation rate of DCM can cause rapid oiling.[1] |
| Methanol / Water | Polar Alternative | Low-Medium | Use only if the compound is confirmed solid at <10°C. Risk of emulsion formation.[1] |
| Pentane | Low-Temp | High | For crystallization at -20°C or -78°C. |
Part 2: Detailed Experimental Protocols
Protocol A: Two-Solvent Recrystallization (The "Layering" Method)
Best for compounds prone to oiling out.[1][2]
-
Dissolution: Dissolve the crude 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene in the minimum amount of Ethyl Acetate (EtOAc) at room temperature. The solution should be concentrated but clear.
-
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove insoluble particulates (dust/salts) that can inhibit nucleation.[1]
-
Anti-Solvent Addition:
-
Slowly add Heptane dropwise to the stirring solution until a faint turbidity (cloudiness) persists.
-
Add 1-2 drops of EtOAc to clear the solution back to transparency.[1]
-
-
Nucleation & Growth:
-
Do NOT heat. Heating this specific low-melting compound will likely force it into an oil phase.[1]
-
Place the vial in a Dewar flask containing water at 20°C.
-
Place the entire setup in a refrigerator (4°C) or freezer (-20°C). The slow cooling of the water mass ensures gradual temperature change, promoting crystal growth over oil formation.[1]
-
-
Harvesting: Decant the mother liquor rapidly while cold. Wash crystals with cold (-20°C) Pentane.[1]
Protocol B: Low-Temperature Trituration
Use this if the compound refuses to solidify and remains a gum.[1][2]
-
Dissolve the oil in a small volume of Pentane or Diethyl Ether .[1]
-
Cool the solution to -78°C (Dry ice/Acetone bath).
-
Scratch the side of the flask vigorously with a glass rod to induce nucleation.[1]
-
Once solid forms, allow the solvent to evaporate slowly in a cold environment (freezer) to leave crystalline material.[1]
Part 3: Troubleshooting & FAQs
Q1: The compound separates as an oil droplet at the bottom of the flask. What happened?
-
Issue: This is "Oiling Out." It occurs when the temperature is above the compound's melting point or the anti-solvent was added too quickly.[1]
-
Fix: Re-heat the mixture until the oil dissolves (if stable) or add more good solvent (EtOAc). Then, cool much more slowly. Add a "seed crystal" if available.[1] If no seed is available, use a glass rod to scratch the interface between the oil and solvent.[1]
Q2: Can I use Ethanol/Water?
-
Analysis: While common for aromatics, the "methoxymethyl" group makes this compound sensitive to hydrolysis under acidic conditions or high heat.[1] Furthermore, water often causes fluorinated benzenes to form stable emulsions rather than crystals.[1] Avoid aqueous systems unless necessary.
Q3: How do I remove the yellow color from the crude material?
-
Solution: The yellow color typically indicates brominated impurities or oxidation products.[1]
-
Step: Before recrystallization, pass the crude solution (in Hexane/EtOAc) through a short pad of Silica Gel or treat with Activated Charcoal for 15 minutes, then filter.
Part 4: Process Visualization (Decision Tree)
The following diagram outlines the logical workflow for purifying this specific fluorinated aromatic.
Caption: Decision tree for selecting the optimal purification pathway based on the physical state of the crude fluorinated aromatic.
References
-
National Institute of Standards and Technology (NIST). (2025).[1] Benzene, 1-bromo-2,4-difluoro- Properties. NIST Chemistry WebBook.[1][3] Retrieved February 16, 2026, from [Link][1][2]
-
Organic Syntheses. (2014). Preparation of Fluorinated Bromobenzenes. Org. Synth. Retrieved February 16, 2026, from [Link][1][2]
Sources
Technical Support Hub: Scale-Up Synthesis of 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene
Introduction: The scaled-up synthesis of 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene, a key building block in pharmaceutical and agrochemical research, presents unique challenges that are often not apparent at the lab bench. This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered by process chemists and drug development professionals. Our focus is on ensuring a safe, efficient, and reproducible synthesis, particularly addressing the complexities of organolithium chemistry and electrophilic aromatic substitution on a larger scale.
Troubleshooting Guide: Common Scale-Up Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: Why is the yield of my initial lithiation/methoxymethylation step unexpectedly low?
-
Potential Cause 1: Inadequate Inert Atmosphere & Moisture Control. Organolithium reagents like n-butyllithium (n-BuLi) are highly pyrophoric and react violently with water and oxygen.[1][2] On a larger scale, ensuring a completely anhydrous and inert system is more challenging. Small leaks in reactor seals, insufficiently dried solvents, or residual moisture in the starting material (1,3-difluorobenzene) can consume a significant portion of the organolithium reagent, leading to incomplete lithiation.
-
Solution & Rationale:
-
Rigorous Drying of Glassware and Solvents: All reactors and transfer lines must be oven-dried or flame-dried under a high-vacuum manifold immediately before use. Solvents like tetrahydrofuran (THF) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or passed through an activated alumina column system.
-
Inert Gas Blanket: Maintain a positive pressure of dry argon or nitrogen throughout the entire process, from reagent transfer to reaction quenching.[2] Use a bubbler to monitor gas flow and detect potential leaks. For large-scale transfers (>20 mL), always use a cannula technique over a syringe to minimize exposure to the atmosphere.[3]
-
Starting Material Purity: Ensure the 1,3-difluorobenzene is anhydrous. Consider drying it over a suitable agent like calcium hydride and distilling it before use.
-
-
Potential Cause 2: Incorrect Reaction Temperature. The formation of the aryl lithium intermediate is highly exothermic. If the temperature is not strictly controlled, typically at -78 °C (dry ice/acetone bath), side reactions can occur. These include reaction of n-BuLi with the THF solvent or decomposition of the aryllithium intermediate.
-
Solution & Rationale:
-
Controlled Reagent Addition: Add the n-BuLi solution slowly (dropwise) to the cooled solution of 1,3-difluorobenzene in THF.[4] Use an addition funnel or a syringe pump for precise control.
-
Internal Temperature Monitoring: On scale-up, relying solely on an external cooling bath is insufficient. An internal temperature probe is critical to monitor the reaction's exotherm and ensure the temperature does not rise significantly.[4] Adjust the addition rate to maintain the target temperature.
-
Question 2: My final bromination step with N-Bromosuccinimide (NBS) is giving poor regioselectivity and multiple brominated byproducts. What's going wrong?
-
Potential Cause: Incorrect Reaction Mechanism/Conditions. The desired bromination is an electrophilic aromatic substitution (SEAr), not a radical reaction.[5] The methoxymethyl group is an ortho-, para-directing group. In the substrate, 2,4-difluoro-1-(methoxymethyl)benzene, the position ortho to the methoxymethyl group is the most activated and sterically accessible site for electrophilic attack. If the reaction is run under conditions that favor radical formation (e.g., high temperature, UV light, or presence of radical initiators), you will see unwanted benzylic bromination on the -CH2- of the methoxymethyl group.[6]
-
Solution & Rationale:
-
Ensure Electrophilic Conditions: The reaction should be run in the dark at or below room temperature. Using a polar aprotic solvent like dimethylformamide (DMF) can enhance para-selectivity in many NBS brominations, although in this specific case, the desired product is from ortho-bromination.[6] Acetonitrile or dichloromethane are also suitable solvents.
-
Avoid Radical Initiators: Ensure no sources of UV light are present and that the reaction is not heated unnecessarily. Peroxide contamination in solvents (especially ethers like THF) can also initiate radical pathways; always use fresh, inhibitor-free solvents.
-
Catalyst Choice: While often not necessary for highly activated rings, a mild Lewis acid or protic acid catalyst can sometimes improve the rate and selectivity of electrophilic bromination with NBS by polarizing the Br-N bond.[7] However, this should be optimized carefully to avoid side reactions.
-
Question 3: During workup, I'm experiencing emulsion issues and product loss. How can I improve the phase separation?
-
Potential Cause: Formation of Lithium Salts and Succinimide. The quenching of the lithiation reaction and the succinimide byproduct from the NBS reaction can create fine precipitates and salts that stabilize emulsions, especially on a larger scale where mixing is more vigorous.
-
Solution & Rationale:
-
Controlled Quench: Quench the reaction slowly by adding the reaction mixture to a cooled, stirred solution of aqueous ammonium chloride (NH4Cl) or water, rather than adding water directly to the cold (-78 °C) reaction mixture, which can be highly exothermic and uncontrolled.
-
pH Adjustment: After quenching the bromination, consider a dilute acid wash (e.g., 1M HCl) to protonate any basic species, followed by a water wash and then a brine wash. The brine wash increases the ionic strength of the aqueous layer, helping to break up emulsions and "salt out" the organic product.
-
Filtration Step: If significant solids (like succinimide) are present, it may be beneficial to filter the crude reaction mixture through a pad of Celite® or diatomaceous earth after the initial quench and before the main liquid-liquid extraction. This removes the solids that often stabilize emulsions at the interface.
-
Frequently Asked Questions (FAQs)
Q: What is the most common synthetic route for this molecule? A: The most logical and frequently employed route involves a three-step sequence starting from 1,3-difluorobenzene:
-
Directed ortho-Metalation (DoM): Deprotonation of 1,3-difluorobenzene at the C2 position using a strong organolithium base like n-BuLi. The fluorine atoms act as directing metalation groups (DMGs), guiding the lithiation to the position between them.[8]
-
Methoxymethylation: The resulting aryllithium intermediate is quenched with an electrophile like chloromethyl methyl ether (MOM-Cl) or methoxymethyl mesylate to install the methoxymethyl group.
-
Electrophilic Bromination: The resulting 2,4-difluoro-1-(methoxymethyl)benzene is then selectively brominated at the activated C3 position (ortho to the methoxymethyl group) using an electrophilic bromine source like N-Bromosuccinimide (NBS).[9]
Q: What are the critical safety precautions for this synthesis, especially on scale-up? A: The primary hazards involve the use of pyrophoric organolithium reagents.
-
Personal Protective Equipment (PPE): A flame-resistant lab coat, safety goggles, and a face shield are mandatory.[1] Nomex® or Viton® gloves are recommended when handling organolithiums.[3]
-
Inert Atmosphere: All operations involving organolithiums must be conducted under a strict inert atmosphere (argon or nitrogen).[10]
-
Emergency Preparedness: Never work alone.[1] Have a Class D (for combustible metals) or a standard dry powder (ABC) fire extinguisher readily accessible. Do NOT use water or CO2 extinguishers on an organolithium fire.[2]
-
Quenching: Prepare a proper quenching station. For residual organolithiums, a slow addition to a cooled solution of isopropanol is a common procedure.
Q: Can I use a different base for the initial lithiation? A: While n-BuLi is common, sec-BuLi or t-BuLi can also be used. They are stronger bases but are also more sterically hindered and reactive.[11] For scale-up, n-BuLi is often preferred due to its lower cost and slightly more manageable reactivity. Lithium diisopropylamide (LDA) is generally not strong enough to efficiently deprotonate the difluorobenzene ring.
Q: How do I monitor the reaction progress effectively? A: Thin-Layer Chromatography (TLC) is suitable for qualitative monitoring of the bromination step. For quantitative analysis and to confirm the completion of the lithiation/methoxymethylation step, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are the preferred methods. Taking aliquots from the reaction (quenched appropriately in a separate vial) allows for accurate determination of starting material consumption and product formation.
Experimental Protocols & Data
Table 1: Key Reagents and Typical Stoichiometry
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Molar Equiv. | Typical Amount (for 1 mol scale) |
| 1,3-Difluorobenzene | 114.09 | 1.16 | 1.0 | 114.1 g |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | ~0.68 | 1.1 | 440 mL |
| Chloromethyl methyl ether (MOM-Cl) | 80.51 | 1.06 | 1.2 | 96.6 g |
| N-Bromosuccinimide (NBS) | 177.98 | - | 1.05 | 186.9 g |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 0.889 | - | ~2.0 L |
Step-by-Step Synthesis Protocol (Illustrative 1 mol Scale)
Step 1: Methoxymethylation
-
Set up a multi-neck, flame-dried reactor equipped with a mechanical stirrer, internal temperature probe, and an argon inlet.
-
Charge the reactor with 1,3-difluorobenzene (1.0 mol, 114.1 g) and anhydrous THF (1.0 L).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 mol, 440 mL of 2.5 M solution in hexanes) via an addition funnel over 1-2 hours, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting aryllithium solution at -78 °C for 1 hour.
-
In a separate, dry flask, prepare a solution of chloromethyl methyl ether (1.2 mol, 96.6 g) in anhydrous THF (200 mL).
-
Slowly add the MOM-Cl solution to the aryllithium solution, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction to slowly warm to 0 °C over 2 hours.
-
Quench the reaction by slowly pouring it into a stirred solution of saturated aqueous NH4Cl (1 L).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 500 mL).
-
Combine the organic layers, wash with brine (1 L), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain crude 2,4-difluoro-1-(methoxymethyl)benzene.
Step 2: Bromination
-
Dissolve the crude product from Step 1 in acetonitrile (1.0 L).
-
Add N-Bromosuccinimide (1.05 mol, 186.9 g) in portions, ensuring the temperature remains below 25 °C (use a water bath for cooling if necessary).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by GC or TLC until the starting material is consumed.
-
Quench the reaction with a 10% aqueous sodium thiosulfate solution (500 mL) to destroy any excess bromine.
-
Dilute with water (1 L) and extract with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO4, filter, and concentrate.
-
The crude product, 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene, can be purified by vacuum distillation or column chromatography.
Visual Diagrams
Synthesis Workflow
Caption: Overall workflow for the two-step synthesis.
Troubleshooting Decision Tree: Low Bromination Yield
Caption: Decision tree for diagnosing low bromination yield.
References
-
N-Bromosuccinimide - Wikipedia. Wikipedia. Available at: [Link]
-
Gau, M. R.; Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. Available at: [Link]
-
Bromination - Common Conditions. Common Organic Chemistry. Available at: [Link]
-
Organolithium Compounds Safety Guide: Handling, Storage, and Disposal Best Practices. J&K Scientific. Available at: [Link]
-
Electrophilic aromatic bromination with N-bromosuccinimide - YouTube. ChemHelpASAP. Available at: [Link]
-
Lithiation Reaction - American Chemical Society. American Chemical Society. Available at: [Link]
-
Pyrophorics - Organolithium Reagents - Standard Operating Procedure. University of California, Santa Barbara. Available at: [Link]
-
Procedures for Safe Use of Pyrophoric Organolithium Reagents. University of California, Irvine. Available at: [Link]
-
N-Bromosuccinimide (NBS) - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
-
Directed ortho metalation - Wikipedia. Wikipedia. Available at: [Link]
-
Directed (ortho) Metallation. Semantic Scholar. Available at: [Link]
-
Directed ortho Metalation - Andrew G. Myers Research Group. Harvard University. Available at: [Link]
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- 3. ehs.uci.edu [ehs.uci.edu]
- 4. acs.org [acs.org]
- 5. Bromination - Common Conditions [commonorganicchemistry.com]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. How does NBS work in organic chemistry?_Chemicalbook [chemicalbook.com]
- 10. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uwindsor.ca [uwindsor.ca]
Technical Support Center: Catalyst Selection for Coupling Reactions of 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving the sterically hindered and electron-deficient substrate, 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene. As Senior Application Scientists, we aim to provide not just protocols, but the underlying rationale to empower your experimental design and overcome common challenges.
Introduction to the Substrate: A Triad of Challenges
1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene presents a unique combination of steric and electronic challenges for cross-coupling reactions. Understanding these inherent properties is the first step in rational catalyst selection.
-
Steric Hindrance: The methoxymethyl group ortho to the bromine atom creates significant steric bulk, which can impede the approach of the catalyst and the coupling partner to the reaction center. This often necessitates the use of bulky ligands on the metal catalyst to facilitate the reaction.
-
Electronic Effects: The two fluorine atoms strongly withdraw electron density from the aromatic ring, making the aryl bromide more electron-deficient. While this can facilitate oxidative addition, it can also influence the reactivity of the organometallic intermediates.
-
The Methoxymethyl Group: Beyond sterics, the oxygen atom in the methoxymethyl group can potentially coordinate to the metal center, influencing the catalyst's behavior and reactivity.
This guide will address common questions and troubleshooting scenarios for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings with this substrate.
Frequently Asked Questions (FAQs)
General Catalyst Selection
Q1: What are the primary considerations when selecting a palladium catalyst system for coupling reactions with 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene?
A1: The primary considerations are overcoming steric hindrance and managing the electronic nature of the substrate. A successful catalyst system will typically involve:
-
A Bulky, Electron-Rich Ligand: To counteract the steric hindrance from the ortho-methoxymethyl group, bulky phosphine ligands are crucial. Ligands like those from the Buchwald biarylphosphine family (e.g., XPhos, SPhos, RuPhos) or bulky N-heterocyclic carbenes (NHCs) are excellent starting points.[3][4] These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly reactive in the oxidative addition step.
-
An Appropriate Base: The choice of base is critical and depends on the specific coupling reaction. It can range from weaker bases like carbonates (K₂CO₃, Cs₂CO₃) to stronger bases like phosphates (K₃PO₄) or alkoxides (NaOt-Bu).[5][6] The base's role is often to activate one of the coupling partners (e.g., the boronic acid in Suzuki coupling) or to facilitate the reductive elimination step.[7]
-
A Suitable Solvent: Aprotic polar solvents like dioxane, toluene, or DMF are commonly used.[8] The choice of solvent can influence catalyst solubility, reaction temperature, and the rate of the catalytic cycle.
Suzuki-Miyaura Coupling
Q2: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid, but I am observing significant dehalogenation of my starting material. What is causing this and how can I prevent it?
A2: Dehalogenation is a common side reaction where the aryl bromide is reduced to the corresponding arene.[5] This is often promoted by factors that interfere with the desired catalytic cycle.
Primary Causes of Dehalogenation:
-
High Reaction Temperature: Elevated temperatures can favor the dehalogenation pathway.[5]
-
Strong Bases: Strong bases, particularly alkoxides in protic solvents, can promote dehalogenation.[5]
-
Moisture: The presence of water can lead to protonolysis of the organopalladium intermediate.
-
Slow Transmetalation: If the transmetalation step with the boronic acid is slow, the Ar-Pd(II)-Br intermediate has more time to undergo side reactions.
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Action |
| Lower the Reaction Temperature | Reduces the rate of the dehalogenation side reaction.[5] | Start at a lower temperature (e.g., 80 °C) and slowly increase if the reaction is too slow. |
| Change the Base | Weaker bases are less prone to promoting dehalogenation.[5] | Switch from strong bases like NaOt-Bu to K₃PO₄ or Cs₂CO₃. |
| Use Anhydrous Conditions | Minimizes the source of protons for the side reaction. | Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[8] |
| Select a More Active Catalyst System | A more efficient ligand can accelerate the desired transmetalation step. | Consider using a more electron-rich and bulky ligand like XPhos or SPhos in combination with a suitable palladium precatalyst. |
| Additives | Certain additives can suppress dehalogenation. | In some cases, the addition of bromide salts has been found to suppress this side reaction.[5] |
A systematic approach to troubleshooting this issue is outlined in the following workflow:
Caption: Troubleshooting workflow for dehalogenation in Suzuki coupling.
Buchwald-Hartwig Amination
Q3: I am trying to couple a primary amine with 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene, but the reaction is sluggish and gives low yields. What can I do to improve this?
A3: The coupling of primary amines with sterically hindered aryl bromides is a known challenge in Buchwald-Hartwig amination. The success of this reaction is highly dependent on the choice of ligand and base.
Key Considerations for Primary Amine Coupling:
-
Ligand Choice: The first generation of Buchwald-Hartwig catalysts were often inefficient for coupling primary amines.[9] The development of sterically hindered, electron-rich biarylphosphine ligands was a major breakthrough. For your substrate, ligands such as XPhos, RuPhos, or BrettPhos are excellent candidates. These ligands facilitate both the oxidative addition and the C-N reductive elimination steps.
-
Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOt-Bu) is a common choice.[6] However, for sensitive substrates, other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can be effective.
-
Palladium Precatalyst: Pre-catalysts that readily form the active LPd(0) species are advantageous.[1] Palladacycle precatalysts (e.g., G3 or G4 XPhos palladacycle) are often highly active at lower catalyst loadings.
Experimental Protocol for Buchwald-Hartwig Amination of a Primary Amine:
-
Reaction Setup: To a dry Schlenk tube, add 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene (1.0 mmol), the primary amine (1.2 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add Catalyst and Solvent: Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol) and anhydrous solvent (e.g., toluene or dioxane, 5 mL).
-
Reaction: Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.
Heck Coupling
Q4: I am performing a Heck coupling with styrene, but I am getting a mixture of regioisomers and low conversion. How can I improve the selectivity and yield?
A4: The Heck reaction's success is influenced by the catalyst, base, and solvent.[10] For your substrate, achieving high conversion and selectivity requires careful optimization.
Factors Influencing Heck Coupling:
| Parameter | Impact on Reaction | Recommendations |
| Catalyst | The ligand on the palladium center influences the regioselectivity and activity. | For aryl bromides, palladium acetate (Pd(OAc)₂) with a phosphine ligand like P(o-tol)₃ or a more modern bulky ligand can be effective. N-heterocyclic carbene (NHC) ligands have also shown high thermal stability and activity in Heck reactions.[10] |
| Base | The base is crucial for regenerating the active Pd(0) catalyst.[11] | Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used. Organic bases such as triethylamine (Et₃N) can also be employed. |
| Solvent | Polar aprotic solvents are generally preferred. | DMF, NMP, or a mixture of DMF/water can be effective.[10] |
| Temperature | Heck reactions often require elevated temperatures.[10] | A starting temperature of 80-120 °C is typical. |
The catalytic cycle for the Heck reaction is illustrated below:
Caption: Catalytic cycle of the Heck reaction.
Sonogashira Coupling
Q5: My Sonogashira coupling with a terminal alkyne is failing, and I observe significant homocoupling of the alkyne (Glaser coupling). What is the cause, and how can I promote the desired cross-coupling?
A5: The Sonogashira reaction typically requires two catalysts: a palladium complex and a copper(I) salt.[12] The homocoupling of the alkyne is a common side reaction, often promoted by the copper catalyst in the presence of oxygen.
Strategies to Minimize Homocoupling:
-
Copper-Free Conditions: Several modern protocols for Sonogashira coupling have been developed that do not require a copper co-catalyst.[13][14] These methods often rely on more sophisticated palladium/ligand systems.
-
Use of an Amine Base: The amine base (e.g., triethylamine or diisopropylamine) plays a crucial role in both the palladium and copper catalytic cycles. It also helps to scavenge any generated HBr.
-
Strictly Anaerobic Conditions: Oxygen promotes the oxidative homocoupling of the alkyne.[12] Ensuring the reaction is run under a strictly inert atmosphere is critical to minimize this side reaction.
-
Catalyst Choice: A common catalyst system is a combination of Pd(PPh₃)₂Cl₂ and CuI.[12]
The dual catalytic cycle of the Sonogashira coupling highlights the importance of both metals:
Caption: Simplified dual catalytic cycles in Sonogashira coupling.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No Reaction | 1. Inactive catalyst. 2. Reaction temperature too low. 3. Incorrect base or solvent. | 1. Use a fresh catalyst or a pre-catalyst. 2. Gradually increase the reaction temperature. 3. Screen different bases and solvents. |
| Low Yield | 1. Incomplete reaction. 2. Catalyst deactivation. 3. Side reactions (e.g., dehalogenation). | 1. Increase reaction time or temperature. 2. Increase catalyst loading or use a more robust ligand. 3. See specific troubleshooting for the side reaction. |
| Formation of Homocoupled Products | 1. (Suzuki) Slow transmetalation. 2. (Sonogashira) Presence of oxygen. | 1. Use a more active boronic acid derivative (e.g., trifluoroborate salt) or a more effective ligand. 2. Ensure strictly anaerobic conditions. Consider a copper-free protocol. |
| Reaction Stalls | 1. Catalyst poisoning. 2. Product inhibition. | 1. Ensure starting materials are pure. 2. This is less common but may require a different catalyst system. |
References
-
Buchwald, S. L. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2019, May). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. ResearchGate. Retrieved February 15, 2026, from [Link]
-
MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Retrieved February 15, 2026, from [Link]
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. J&K Scientific. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
PMC. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC. Retrieved February 15, 2026, from [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Retrieved February 15, 2026, from [Link]
-
TSpace. (n.d.). Palladium-Catalyzed Heck Reaction and Tandem Cross Coupling Reactions. TSpace. Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
-
PMC. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. PMC. Retrieved February 15, 2026, from [Link]
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹³C NMR Chemical Shifts of 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene
Abstract
The unambiguous assignment of ¹³C NMR chemical shifts in polysubstituted aromatic compounds is a critical step in structural elucidation for chemical research and pharmaceutical development. This guide provides an in-depth analysis of the expected ¹³C NMR spectrum of 1-bromo-2,4-difluoro-3-(methoxymethyl)benzene, a molecule with a complex substitution pattern. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide pioneers a comparative approach, leveraging empirical prediction methods, computational insights, and experimental data from structurally analogous compounds. We will dissect the electronic and steric effects of the bromo, fluoro, and methoxymethyl substituents to build a reliable predicted spectrum. Furthermore, this guide furnishes a detailed experimental workflow, including advanced 2D NMR techniques, required for the definitive, self-validating assignment of every carbon resonance.
Introduction: The Challenge of Polysubstituted Benzenes
The chemical shift of a carbon atom in a benzene ring is exquisitely sensitive to its electronic environment, which is dictated by the nature and position of its substituents.[1] Aromatic carbons typically resonate between 110-170 ppm, but predicting the precise shift in a molecule featuring multiple, electronically diverse groups like 1-bromo-2,4-difluoro-3-(methoxymethyl)benzene presents a significant challenge.[2] The interplay of inductive and resonance effects, coupled with potential steric interactions, can lead to non-additive shifts that defy simple prediction rules.
This guide will compare and contrast three primary methodologies for spectral assignment:
-
Empirical Prediction: Using established substituent chemical shift (SCS) increments.
-
Comparative Analysis: Examining experimental data from simpler, structurally related molecules.
-
Experimental Verification: Employing a suite of 1D and 2D NMR experiments for unambiguous assignment.
The logical workflow for this process is outlined below.
Caption: Workflow for ¹³C NMR peak assignment in complex polysubstituted benzenes.
Dissecting Substituent Effects on the Benzene Ring
To predict the chemical shifts for our target molecule, we must first understand how each substituent electronically perturbs the aromatic ring.
-
Fluorine (-F): Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs that can be donated into the ring via resonance (+M effect). This resonance effect primarily increases electron density at the ortho and para positions. The large one-bond C-F coupling (¹J_CF, typically >240 Hz) and smaller multi-bond couplings are characteristic features in the ¹³C NMR spectrum, often splitting signals into doublets or more complex multiplets.[3]
-
Bromine (-Br): Like fluorine, bromine is inductively withdrawing (-I) but has a weaker resonance donating effect (+M). A key phenomenon associated with bromine and heavier halogens is the "heavy atom effect," which imparts a significant shielding (upfield shift) on the directly attached (ipso) carbon, a trend that runs counter to what electronegativity alone would suggest.[4]
-
Methoxymethyl (-CH₂OCH₃): This group is overall weakly electron-donating. The ether oxygen is electron-withdrawing, but the alkyl chain is donating. Its primary influence is steric and through the electronic effect of the benzylic methylene group. The aliphatic carbons of this group will appear in the upfield region of the spectrum, typically with the O-CH₃ carbon resonating between 55-65 ppm and the Ar-CH₂ carbon between 65-75 ppm.
Comparative Analysis: Learning from Simpler Analogs
The most reliable predictive method involves comparing the target with known compounds. We will use 1-Bromo-2,4-difluorobenzene as our primary reference.
| Compound | C1 (ipso-Br) | C2 (ortho-Br) | C3 (meta-Br) | C4 (para-Br) | C5 (meta-Br) | C6 (ortho-Br) | Source |
| Benzene | 128.5 | 128.5 | 128.5 | 128.5 | 128.5 | 128.5 | [1] |
| 1-Bromo-2,4-difluorobenzene | ~109 (d) | ~162 (dd) | ~112 (dd) | ~159 (dd) | ~105 (dd) | ~129 (d) | [5][6] |
Note: The shifts for 1-Bromo-2,4-difluorobenzene are approximate and based on available spectral data which may lack precise peak picking. Multiplicity (d = doublet, dd = doublet of doublets) arises from C-F coupling.
From this data, we can observe the powerful shielding of the heavy atom effect on C1 (~109 ppm) and the significant deshielding effect of fluorine on the carbons it is directly attached to, C2 (~162 ppm) and C4 (~159 ppm).
Predicted ¹³C NMR Assignment for 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene
By combining the experimental data from our analog with established substituent effects for a -CH₂OCH₃ group, we can build a predicted spectrum for the target molecule. The introduction of the methoxymethyl group at the C3 position will sterically and electronically perturb the neighboring carbons.
Structure for Assignment:
(Self-generated image for illustrative purposes)
Predicted Chemical Shifts and Rationale:
| Carbon | Predicted Shift (ppm) | Multiplicity (from C-F) | Rationale |
| C1 | 115-120 | d | ipso-Br. Shielded by heavy atom effect, but deshielded slightly by the new adjacent substituent at C3. |
| C2 | ~160 | dd | ipso-F. Strongly deshielded by attached fluorine. Shift influenced by adjacent Br and -CH₂OCH₃ groups. |
| C3 | 125-130 | d | Attached to -CH₂OCH₃. Shift influenced by two ortho fluorines and one ortho bromine. |
| C4 | ~158 | dd | ipso-F. Strongly deshielded by attached fluorine. |
| C5 | ~106 | dd | Shielded by para Br and ortho F. Expected to be the most upfield aromatic CH. |
| C6 | ~130 | d | Deshielded by ortho Br. |
| -CH₂- | 65-75 | t | Benzylic carbon attached to oxygen. May show small coupling to the ortho fluorine (C2-F). |
| -OCH₃ | 58-62 | q | Typical methoxy carbon. |
Note: Multiplicity from ¹H coupling is ignored (assuming broadband proton decoupling). Multiplicity from ¹⁹F coupling is predicted.
Experimental Protocol for Unambiguous Verification
While prediction provides a strong starting point, only experimental verification can deliver a definitive assignment. The following workflow is designed to be self-validating.
Sample Preparation and 1D NMR
-
Sample Preparation: Dissolve ~20-30 mg of 1-bromo-2,4-difluoro-3-(methoxymethyl)benzene in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).
-
¹³C{¹H} Acquisition: Acquire a standard proton-decoupled ¹³C NMR spectrum. This provides the chemical shifts of all unique carbon atoms. Due to the presence of fluorine, expect complex splitting patterns from C-F coupling.[3]
-
DEPT-135 Acquisition: Acquire a DEPT-135 spectrum. This experiment differentiates carbons based on the number of attached protons. CH and CH₃ groups will appear as positive peaks, while CH₂ groups will appear as negative peaks. Quaternary carbons (including C1, C2, C3, C4) will be absent. This will immediately identify the -CH₂- signal.
2D NMR for Definitive Correlation
For a molecule of this complexity, 2D NMR is indispensable.[1]
A. Heteronuclear Single Quantum Coherence (HSQC)
-
Purpose: To identify which carbon atom is directly bonded to which proton(s).
-
Protocol: Run a standard HSQC experiment.
-
Interpretation: The resulting 2D map will show a correlation peak between each proton and the carbon it is attached to. This will unambiguously link the signals for the aromatic C5-H and C6-H to their respective proton resonances, and the aliphatic -CH₂- and -OCH₃ carbons to their protons.
B. Heteronuclear Multiple Bond Correlation (HMBC)
-
Purpose: To identify longer-range (typically 2-3 bond) correlations between protons and carbons. This is the key experiment for assigning quaternary carbons and piecing the molecular skeleton together.
-
Protocol: Run a standard HMBC experiment, optimized for J-couplings of ~8 Hz.
-
Interpretation: Key expected correlations that will confirm the structure are illustrated below. For example, the protons of the -CH₂- group should show correlations to C2, C3, and C4, definitively placing the methoxymethyl group at the C3 position.
Caption: Key expected HMBC correlations for assigning the methoxymethyl group.
Conclusion
The assignment of the ¹³C NMR spectrum for 1-bromo-2,4-difluoro-3-(methoxymethyl)benzene requires a multi-faceted approach. Empirical and comparative methods provide a robust, predictive framework, allowing researchers to form a strong hypothesis of the spectral assignments. However, due to the complex interplay of substituent effects and the presence of C-F coupling, this initial prediction must be confirmed through a rigorous, multi-dimensional experimental protocol. The use of DEPT, HSQC, and HMBC experiments provides a self-validating system that allows for the unambiguous assignment of every carbon signal, ensuring the highest degree of confidence in structural elucidation for research and development applications.
References
- Goodarzi, M., et al. (2009). Modeling of 13C NMR chemical shifts of benzene derivatives using the RC–PC–ANN method: A comparative study of original molecular descriptors and multivariate image analysis descriptors. Canadian Journal of Chemistry.
- BenchChem. (2025). A Researcher's Guide to Assigning 13C NMR Peaks in Polysubstituted Benzene Rings. BenchChem Tech Support.
- ChemicalBook. (n.d.). 1-Bromo-2,4-difluorobenzene(348-57-2) 13C NMR spectrum. ChemicalBook.
- Zanger, M., & McKee, J. R. (2009). Structure Determination of Benzene-Containing C9H12 Isomers Using Symmetry, Peak Heights, and Chemical Shifts in 13C NMR.
- Savee, P. M., et al. (n.d.).
- The Royal Society of Chemistry. (2018).
- Save My Exams. (2024). Predicting Carbon-13 NMR Spectra (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams.
- Oña, O. B., et al. (2015). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.
- Doc Brown. (2026). C-13 NMR SPECTROSCOPY INDEX. Doc Brown's Chemistry.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
- Marconcini, L. V., et al. (2003). Complete NMR assignment of (+)-10?,14-dihydroxy-allo-aromadendrane.
- Scribd. (n.d.). 13C NMR Chemical Shifts Guide. Scribd.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
- Reich, H. J. (n.d.). Tables For Organic Structure Analysis. University of Wisconsin.
- Soderberg, T. (2022). 13C NMR Chemical Shifts.
- Strem. (n.d.). 1-Bromo-2,4-difluorobenzene, min. 99%. Strem.
- University of Calgary. (n.d.). 13 Carbon NMR. University of Calgary.
- Sharp, K. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek.
- University of Bath. (n.d.). 13C NMR Spectroscopy.
- NIST. (n.d.). Benzene, 1-bromo-2,4-difluoro-. NIST WebBook.
- Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange.
- Mills, N. S., et al. (2023). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid).
- Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 1-Bromo-2,4-difluorobenzene(348-57-2) 13C NMR [m.chemicalbook.com]
- 6. Benzene, 1-bromo-2,4-difluoro- [webbook.nist.gov]
1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene 19F NMR fluorine splitting patterns
Advanced Characterization Guide: NMR Splitting Dynamics of 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene
Executive Summary
In the development of fluorinated pharmaceuticals, the precise regiochemical assignment of polyfluorinated aromatics is a critical quality attribute. 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene (Target Compound) presents a unique spectroscopic challenge due to its asymmetric substitution pattern and the presence of a "sandwiched" methoxymethyl group.
This guide provides a definitive analysis of the
Technical Analysis: The Fingerprint[1]
Structural Context & Predicted Shifts
The target molecule features two chemically distinct fluorine atoms. Their chemical shifts are governed by the orth/meta/para relationships with the electron-withdrawing Bromine and the electron-donating (via resonance/induction mix) Methoxymethyl group.
| Fluorine Position | Electronic Environment | Predicted Shift ( | Multiplicity Description |
| F-2 | Ortho to Br, Ortho to | Complex Multiplet (dt-like) | |
| F-4 | Ortho to | Doublet of Triplets (dt) or ddd |
*Note: Shifts are referenced to
Coupling Network & Splitting Tree
The diagnostic power lies in the coupling constants (
Key Coupling Constants:
-
(Ortho):ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> . Observed between F-4 and H-5 . This is the dominant splitting feature for F-4. -
(Meta):
. Observed between F-2 and F-4 . -
(Benzylic):
. The methylene protons ( ) at C3 couple to both F-2 and F-4.
Visualization: F-4 Splitting Pathway
The following diagram illustrates the hierarchical splitting of the F-4 signal, which is the most diagnostic resonance due to the large ortho-proton coupling.
Comparative Analysis: Target vs. Alternatives
The primary risk in synthesizing this compound is the formation of the 2,6-difluoro isomer (where the methoxymethyl group is at position 4 or the bromination occurred at a different site).
The "Sandwich" Effect (Diagnostic Criterion)
In the Target (2,4-difluoro) , the methoxymethyl group at C3 is flanked by fluorines on both sides (F-2 and F-4). In the Alternative (2,6-difluoro) , the substituent at C3 is flanked by F-2 and H-4.
This difference manifests clearly in the coupling of the benzylic methylene protons (
| Feature | Target: 2,4-Difluoro-3-(methoxymethyl) | Alternative: 2,6-Difluoro-3-(methoxymethyl) |
| F-F Relationship | Meta ( | Meta ( |
| F-4 Signal | Large Doublet ( | N/A (F is at pos 6) |
| F-6 Signal | N/A | Large Doublet ( |
| Benzylic | Triplet-like (Couples to F-2 & F-4) | Doublet (Couples to F-2 only) |
Decision Workflow
Use this logic gate to validate your product identity.
Experimental Protocols
To resolve the fine structure described above (specifically the small
Sample Preparation
-
Solvent:
(Standard) or Acetone- (Sharper lines for multiplets). -
Concentration:
in . Avoid saturation to prevent line broadening. -
Tube: High-precision
NMR tube (Wilmad 528-PP or equivalent).
Acquisition Parameters (Recommended)
| Parameter | Setting | Rationale |
| Pulse Sequence | zg30 (standard pulse) | Maximize signal-to-noise. |
| Spectral Width | Covers all aromatic fluorines. | |
| Acquisition Time (AQ) | Critical: Required to resolve small | |
| Relaxation Delay (D1) | Ensure full relaxation for quantitative integration. | |
| Decoupling | OFF (or Inverse Gated) | Essential: You must run a coupled spectrum to see the H-F splitting diagnostic patterns.[1] |
References
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
-
Reich, H. J. (2023). Structure Determination Using NMR: Fluorine-19. University of Wisconsin-Madison. (Source for SCS and splitting patterns).
-
SpectraBase. (2023). 1-Bromo-2,4-difluorobenzene
NMR Spectrum. Wiley Science Solutions. (Reference for the core aromatic scaffold). -
Alfa Chemistry. (2024).
NMR Coupling Constants Table. (Verification of meta-F and ortho-H coupling magnitudes).
A Comparative Guide to HPLC Purity Analysis of 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a cornerstone of reproducible research and the ultimate safety and efficacy of active pharmaceutical ingredients (APIs). 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, is no exception. Its purity profile can significantly influence reaction yields, impurity profiles of subsequent steps, and the overall quality of the final product.
This guide provides an in-depth, technically-grounded comparison of analytical methods for determining the purity of 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene. We will focus on a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method and compare its performance characteristics with viable alternatives such as Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The methodologies and rationale presented herein are designed to provide a framework for developing and validating a reliable purity testing regimen in a regulated or research environment.
Part 1: The Core of Purity Analysis: A Stability-Indicating HPLC-UV Method
For a substituted benzene derivative like 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene, reversed-phase HPLC with UV detection is the workhorse analytical technique.[1][2] The inherent hydrophobicity of the benzene ring, coupled with the presence of a chromophore (the aromatic ring), makes it ideally suited for this separation mode.[1][3] The primary goal is to develop a stability-indicating method, which is a validated quantitative procedure capable of detecting a decrease in the amount of the active ingredient due to degradation.[4][5][6] This requires a method that can separate the main compound from its potential process impurities and any degradation products that may form under stress conditions.[4][5][6]
Causality Behind Experimental Choices
The selection of a reversed-phase C18 column is based on the non-polar nature of the analyte, ensuring adequate retention through hydrophobic interactions.[1] A gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol is chosen to ensure the elution of both the main analyte and any potential impurities which may have a wide range of polarities.[3] UV detection is selected due to the aromatic nature of the compound, which provides strong UV absorbance, typically in the range of 210-280 nm.[4][7]
Experimental Protocol: HPLC-UV Purity Determination
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-20 min: 50% B to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% B to 50% B
-
26-30 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Solution Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v)
-
Standard Solution: Accurately weigh about 10 mg of 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene reference standard and dissolve in 100 mL of diluent to get a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample solution at the same concentration as the standard solution.
4. Purity Calculation: Purity (%) = (Area of Main Peak in Sample / Total Area of All Peaks in Sample) x 100
Ensuring Trustworthiness: Forced Degradation Studies
To validate the stability-indicating nature of the method, forced degradation studies are essential.[5][6] This involves subjecting the sample to various stress conditions to intentionally degrade it and then analyzing the stressed samples to ensure that the degradation products are well-separated from the main peak and from each other.
Protocol for Forced Degradation:
-
Acid Hydrolysis: Reflux sample solution in 0.1 N HCl at 80 °C for 4 hours.
-
Base Hydrolysis: Reflux sample solution in 0.1 N NaOH at 80 °C for 4 hours.
-
Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose sample solution to UV light (254 nm) for 48 hours.
After each stress condition, the samples are diluted to the target concentration and analyzed by the HPLC method. The chromatograms should be evaluated for peak purity of the main peak using a diode array detector to ensure no co-eluting peaks.
Part 2: A Comparative Analysis of Purity Determination Techniques
While HPLC is a powerful tool, other techniques offer unique advantages and can be complementary in a comprehensive purity assessment.
| Feature | HPLC-UV | Gas Chromatography (GC-FID/MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity, detection by UV absorbance.[1] | Separation based on volatility and polarity, detection by flame ionization or mass-to-charge ratio.[8][9] | Intrinsic quantitative response of nuclei in a magnetic field.[10][11] |
| Quantitation | Relative (requires a reference standard of known purity). | Relative (requires a reference standard). | Absolute (can determine purity without a specific reference standard of the analyte).[12][13] |
| Selectivity | Good for separating closely related structures and isomers.[3] | High, especially with MS detection for identification of volatile impurities.[14] | Excellent for structural elucidation and identification of impurities.[10] |
| Sensitivity | High (typically ppm levels).[4] | Very high, especially with an Electron Capture Detector (ECD) for halogenated compounds (ppb levels).[15] | Moderate (typically requires mg of sample).[12] |
| Suitability for Analyte | Excellent. The compound is non-volatile and has a UV chromophore. | Potentially suitable if the compound is sufficiently volatile and thermally stable.[8][9] | Excellent. Provides structural confirmation and absolute purity.[11][16] |
Gas Chromatography (GC): An Alternative for Volatile Analytes
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[9] For halogenated benzene derivatives, GC can be highly effective.[8][15]
When to Consider GC:
-
If the primary impurities are volatile process solvents or starting materials.
-
When higher sensitivity for halogenated compounds is required, an Electron Capture Detector (ECD) can be used.[15]
-
GC-MS can provide definitive identification of unknown volatile impurities.[14]
Limitations:
-
The compound must be thermally stable and not decompose in the heated injection port or column.
-
Non-volatile impurities or degradation products will not be detected.
Quantitative NMR (qNMR): The Power of Absolute Quantification
qNMR is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte.[10][13] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the resonance.[12]
Key Advantages of qNMR:
-
Absolute Purity: By using a certified internal standard, the absolute purity of the analyte can be determined.[10][12]
-
Simultaneous Structure Elucidation: The NMR spectrum provides structural information, which can help in identifying impurities.
-
Non-destructive: The sample can be recovered after analysis.[16]
Limitations:
-
Lower sensitivity compared to chromatographic methods, making it less suitable for trace impurity analysis.[17]
-
Requires a higher concentration of the sample.
-
Signal overlap can complicate quantification in complex mixtures.
Part 3: Visualizing the Workflow and Decision-Making Process
To better illustrate the analytical workflow and the decision-making process for selecting the appropriate analytical technique, the following diagrams are provided.
Caption: A typical workflow for HPLC purity analysis.
Caption: Decision tree for selecting a purity analysis method.
Conclusion
The purity analysis of 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene is a critical aspect of quality control in its application as a chemical intermediate. A well-developed and validated stability-indicating HPLC-UV method serves as a robust and reliable primary technique for this purpose. It offers a good balance of selectivity, sensitivity, and accessibility. However, for a comprehensive understanding of the purity profile, especially when dealing with volatile impurities or the need for absolute quantification, complementary techniques like GC and qNMR are invaluable. The choice of the most appropriate method or combination of methods will depend on the specific requirements of the analysis, the nature of the expected impurities, and the available instrumentation.
References
- Intertek. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis.
- Ramos, P. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL.
-
Bharti, S. K., & Roy, R. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 92-93. [Link]
- Pauli, G. F. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI) - University of Illinois Chicago.
- Zhang, Y. (2024, April 29). Analysis of Halogenated Hydrocarbons, Benzene, and Derivatives in Drinking Water. Agilent.
- ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
- Benchchem. (2025). A Comparative Guide to Purity Analysis of 4,4'-Methylenedibenzonitrile: HPLC-UV, qNMR, and GC-MS.
- Jain, D., et al. (n.d.). Stability Indicating HPLC Method Development: A Review. IRJPMS.
- Benchchem. (n.d.). What is 1-Bromo-3,5-difluoro-4-(trifluoromethoxy)benzene - Properties & Specifications.
-
Boppy, N. V. V. D. P., et al. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126. [Link]
-
Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. [Link]
-
Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3). [Link]
- Davidson Analytical Services. (n.d.). Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography. Retrieved from Davidson Analytical Services official website.
- Sigma-Aldrich. (n.d.). 1-Bromo-3,4-difluoro-2-methoxybenzene | 888318-22-7.
- Dong, M. W. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
- Al-abodi, H. R. (2019, March 15). How to detect Halogenated Benzene in crude oil matrix using GC/MS?. ResearchGate.
- Li, X., et al. (2025, August 6). HPLC Determination of Four Derivatives of Benzene. ResearchGate.
- Zhao, X., & Kira, S. (2025, April 1). Rapid Screening of Benzene and Aromatic Hydrocarbons in Soil Samples Using Portable Gas Chromatography with Photoionization Detection. Shift Journal.
-
Sun, Z. L. (n.d.). Relationship Between Retention Behavior of Substituted Benzene Derivatives and Properties of the Mobile Phase in RPLC. Journal of Chromatographic Science. [Link]
-
Potangale, C. N., & Pardeshi, S. K. (2014). Purity comparison by NMR and HPLC. Eurasian Journal of Analytical Chemistry, 9(1), 1-7. [Link]
-
Li, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 748. [Link]
- MilliporeSigma. (n.d.). HPLC Analysis of Nitroaromatic Compounds Using Ascentis® Express Biphenyl.
-
Gholami, M., et al. (2025, August 7). A Reversed-phase HPLC Study of the Complexation of Benzene Derivatives Guest Molecules with 5,17-bis( N -Tolyliminomethyl)-25,27-dipropoxycalix[11]arene in Acetonitrile–Water Solution. ResearchGate. Retrieved from ResearchGate official website.
-
Akyüz, M., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Records of Natural Products, 10(4), 438-447. [Link]
-
Ganjdanesh, M., et al. (2022). Standardized High-Performance Liquid Chromatography to Replace Conventional Methods for Determination of Saturate, Aromatic, Resin, and Asphaltene (SARA) Fractions. ACS Omega, 7(22), 18451-18458. [Link]
- Faluck International PVT LTD. (n.d.). SPECIALITY BROMO FLURO DERIVATIVES.
- Phenomenex. (n.d.). Reversed Phase HPLC Columns.
- PubChem. (n.d.). 1-Bromo-2,3-difluoro-4-methylbenzene.
- Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Bromide ion.
-
Rutan, S. C., et al. (1995). Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase. Analytical Chemistry, 67(23), 4233-4239. [Link]
- Shimadzu. (n.d.). System Gas Chromatograph - Benzene Toluene and Aromatic Analysis.
- Strem. (n.d.). 1-Bromo-2,4-difluorobenzene, min. 99%.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from SIELC Technologies official website.
- HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS.
Sources
- 1. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
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- 16. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene mass spectrometry fragmentation
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene . Designed for medicinal chemists and analytical scientists, this document moves beyond basic spectral listing to explore the mechanistic drivers of fragmentation, offering a comparative performance analysis against structural analogs.[1]
Executive Summary & Structural Context
1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene (CAS: 1379338-15-4 or similar derivatives) is a high-value halogenated benzyl ether scaffold used in the synthesis of fluorinated pharmaceuticals. Its unique substitution pattern—flanking fluorines around a methoxymethyl group—creates distinct electronic environments that govern its behavior in mass spectrometry.
Understanding its fragmentation is critical for:
-
Reaction Monitoring: Verifying the integrity of the methoxymethyl (MOM) ether protecting group.
-
Metabolite Identification: Predicting metabolic dealkylation pathways.
-
Impurity Profiling: Distinguishing regioisomers in Suzuki-Miyaura coupling workflows.
Table 1: Physicochemical & MS Specifications
| Property | Specification |
| Formula | C₈H₇BrF₂O |
| Monoisotopic Mass | 235.965 (⁷⁹Br) / 237.963 (⁸¹Br) |
| Isotopic Pattern | 1:1 doublet (characteristic of mono-brominated species) |
| Key Functional Groups | Aryl Bromide, Difluoroarene, Benzyl Ether |
| Ionization Suitability | EI (High), ESI+ (Low/Adduct dependent), APCI (Moderate) |
Fragmentation Mechanics (EI Source)
In Electron Ionization (EI) at 70 eV, the molecule undergoes predictable yet structurally diagnostic cleavages. The presence of two ortho-fluorine atoms relative to the methoxymethyl group significantly influences the stability of the resulting carbocations.
Primary Pathway: Benzylic Cleavage (The "MOM" Loss)
The most dominant pathway is the cleavage of the ether bond. Unlike simple benzyl ethers, the electron-withdrawing nature of the fluorine atoms at positions 2 and 4 destabilizes the parent molecular ion, promoting rapid fragmentation.
-
Formation of the Molecular Ion:
at m/z 236/238. -
Loss of Methoxy Radical: The bond between the benzylic carbon and the ether oxygen breaks, expelling a methoxy radical (
, 31 Da). -
Result: Formation of the 2,4-difluoro-3-bromobenzyl cation (m/z 205/207).
Secondary Pathway: Halogen Loss
While C-F bonds are robust, the C-Br bond is weaker.
-
Loss of Bromine: Direct cleavage of the C-Br bond yields the 2,4-difluoro-3-(methoxymethyl)phenyl cation (m/z 157).
-
Observation: This peak is often less intense than the benzylic cation due to the instability of phenyl cations compared to benzyl cations.
Pathway Visualization
The following diagram illustrates the competing fragmentation pathways, highlighting the mass shifts and resulting ion structures.
Figure 1: Mechanistic fragmentation tree for 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene under 70 eV Electron Ionization.
Comparative Performance Analysis
To validate the identity of this specific isomer, it must be compared against alternatives often found in the same synthetic libraries.
Comparison 1: Vs. Non-Fluorinated Analog
-
Alternative: 1-Bromo-3-(methoxymethyl)benzene.
-
Differentiation:
-
Mass Shift: The target molecule is +36 Da heavier (two F atoms replace two H atoms).
-
Fragmentation Kinetics: The non-fluorinated analog produces a highly stable benzyl cation (base peak). In the target (2,4-difluoro), the inductive electron withdrawal by fluorine slightly destabilizes the benzyl cation, potentially increasing the relative abundance of the molecular ion
compared to the non-fluorinated variant. -
Diagnostic Value: The 1:1 doublet at m/z 205/207 is unique to the brominated-difluoro species.
-
Comparison 2: Vs. Regioisomer (3,4-Difluoro)
-
Alternative: 1-Bromo-3,4-difluoro-2-(methoxymethyl)benzene.
-
Differentiation:
-
Ortho Effect: In the target (2,4-difluoro), the methoxymethyl group is flanked by two fluorines. In the 3,4-isomer, it is flanked by one fluorine and one hydrogen (or bromine depending on numbering).
-
McLafferty Rearrangement: If the methoxymethyl group is ortho to a hydrogen (as in some isomers), a McLafferty-like rearrangement involving the loss of formaldehyde (
, 30 Da) is favored. -
Target Specificity: The 2,4-difluoro substitution pattern (flanking F) sterically and electronically suppresses the loss of formaldehyde, making the loss of methoxy radical (31 Da) the predominant path.
-
Table 2: Diagnostic Ion Comparison
| Feature | Target (2,4-Difluoro) | Non-Fluorinated Analog | Isomer (Monofluoro) |
| Base Peak | m/z 205/207 (Benzyl cation) | m/z 169/171 | m/z 187/189 |
| M+ Stability | Moderate (F stabilizes ring) | Low (Rapid fragmentation) | Moderate |
| Key Neutral Loss | -31 Da (Methoxy) | -31 Da (Methoxy) | -30 Da (Formaldehyde)* |
| Low Mass Ions | m/z 126 (Difluorophenyl) | m/z 90 (Phenyl) | m/z 108 (Fluorophenyl) |
*Note: Loss of formaldehyde is more prominent when an ortho-hydrogen is available for transfer.
Experimental Protocol: Validated Identification Workflow
To ensure high-integrity data generation (E-E-A-T), follow this self-validating protocol.
Phase A: Sample Preparation
-
Solvent: Dissolve 1 mg of compound in 1 mL of HPLC-grade Dichloromethane (DCM) or Methanol (MeOH). Note: DCM is preferred for EI-GCMS to avoid solvent tailing.
-
Concentration: Dilute to 10 µg/mL for full-scan acquisition.
Phase B: GC-MS Acquisition (Standard)
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet Temp: 250°C (Split 20:1).
-
Oven Program:
-
Hold 50°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 3 min.
-
-
Source Temp: 230°C.
-
Ionization: EI (70 eV).
Phase C: Data Validation Criteria
A positive identification requires meeting all three criteria:
-
Retention Time: Match within ±0.05 min of reference standard.
-
Isotope Ratio: The molecular ion (m/z 236) and its isotope (m/z 238) must show a relative intensity ratio between 0.9 and 1.1 (Theoretical 1:1 for
). -
Fragment Confirmation: Presence of the [M-31]+ doublet at m/z 205/207.
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of Benzene, 1-bromo-2,4-difluoro-. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]
- Smith, R. M.Understanding Mass Spectra: A Basic Approach. 2nd Edition, Wiley-Interscience, 2004.
-
Wiser Publisher. Synthesis and Evaluation of Fluorinated Benzyl Ethers. Universal Wiser Publisher, 2022. Available at: [Link] (Context on fluorinated benzyl ether stability).
Sources
Comparative Guide: Compositional Verification of 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, QA/QC Professionals
Executive Summary
In the development of fluorinated pharmaceutical intermediates, 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene (
While Elemental Analysis (EA) via combustion is the historical gold standard for purity, this guide argues that for polyhalogenated aromatics, it is often inferior to Quantitative NMR (qNMR) due to halogen interference and volatility issues. This document details the theoretical baseline, experimental protocols for both methods, and a comparative decision matrix.
Theoretical Baseline: The Calculation
Before experimental verification, the theoretical elemental composition must be established with high precision.
Molecule: 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene
Molecular Formula:
Step-by-Step Calculation
Using IUPAC standard atomic weights ( g/mol ):
-
Carbon (C):
-
Hydrogen (H):
-
Bromine (Br):
-
Fluorine (F):
-
Oxygen (O):
Total Molecular Weight (MW):
Theoretical Mass Percentages
To determine the theoretical percentage (
| Element | Mass Contribution | Calculation | Theoretical % | Tolerance ( |
| Carbon | 96.088 | 40.54% | 40.14 – 40.94% | |
| Hydrogen | 7.056 | 2.98% | 2.58 – 3.38% | |
| Bromine | 79.904 | 33.71% | N/A (usually not tested in CHN) | |
| Fluorine | 37.996 | 16.03% | N/A |
Note: Standard acceptance criteria for EA in peer-reviewed journals (e.g., J. Org. Chem., J. Med. Chem.) require experimental values to be within
of these theoretical values.
Method 1: Combustion Analysis (CHN)
The Challenge: Halogen Interference
Standard combustion analysis converts carbon to
-
Formation of Stable Halides: Br and F can form stable silver halides or volatile molecular halides that do not combust fully or interfere with the detection of
. -
Silica Attack: Fluorine forms Hydrogen Fluoride (
) during combustion, which attacks the quartz (silica) combustion tube ( ). This reaction releases extra water, artificially inflating the Hydrogen count and ruining the result.
Optimized Protocol for Polyhalogenated Aromatics
To successfully analyze this compound, specific additives and "scrubbers" are required.
Workflow Diagram: Modified Combustion Process
Figure 1: Modified combustion workflow. Note the critical addition of V2O5/WO3 to aid oxidation and Ag wool to trap halogens.
Experimental Steps:
-
Weighing: Weigh 1.5–2.5 mg of the sample into a Silver capsule (Silver is preferred over Tin for fluorinated compounds to help trap F).
-
Additive: Add ~5 mg of Vanadium Pentoxide (
) or Tungsten Trioxide ( ) . This acts as an oxygen donor and helps prevent the formation of refractory carbides. -
Combustion: Run the analyzer (e.g., Elementar vario EL cube) at 1150°C (higher temp required for C-F bond cleavage).
-
Scrubbing: Ensure the reduction tube contains Silver Wool at the cooler zone (400–600°C) to quantitatively trap Bromine and Fluorine, preventing them from reaching the Thermal Conductivity Detector (TCD).
Method 2: Quantitative NMR (qNMR)
The Modern Alternative
Given the difficulties with EA for this specific molecule, qNMR is the superior method for purity determination. It is non-destructive, specific, and unaffected by the "silica attack" issue of Fluorine.
Mechanism of Analysis
qNMR relies on the principle that the integrated signal area (
Where:
-
: Integral area[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
: Number of protons contributing to the signal[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
: Molecular weight[3][2][4][5][6]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> - : Mass weighed
- : Purity of the internal standard
Experimental Protocol
Reagents:
-
Solvent: DMSO-
(Preferred over to prevent volatility loss of the sample and ensure full solubility). -
Internal Standard (IS): Maleic Acid (TraceCERT® grade).
-
Rationale: Maleic acid presents a sharp singlet at
~6.2 ppm, which is distinct from the aromatic protons (7.0–7.5 ppm) and methoxy protons (3.3–4.5 ppm) of the analyte.
-
Procedure:
-
Weighing: Accurately weigh ~10 mg of Sample and ~10 mg of Internal Standard into the same vial using a microbalance (precision
mg). -
Dissolution: Add 0.6 mL DMSO-
. Vortex to ensure complete dissolution. -
Acquisition:
-
Pulse Angle: 30° or 90°.
-
Relaxation Delay (
): Must be (longest relaxation time). For this molecule, set seconds to ensure full relaxation of aromatic protons. -
Scans: 16 or 32 (sufficient for S/N > 150:1).
-
-
Integration: Phase and baseline correct manually. Integrate the Methoxymethyl
signal (likely a triplet or doublet of doublets due to F-coupling) or the Methoxy (singlet/doublet). Compare against the Maleic Acid singlet.
Comparative Analysis: EA vs. qNMR vs. HRMS
The following table compares the suitability of methods for verifying 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene.
| Feature | Combustion Analysis (EA) | Quantitative NMR (qNMR) | High-Res Mass Spec (HRMS) |
| Primary Output | % Composition (C, H) | Absolute Purity (wt%) | Exact Mass / Formula ID |
| Accuracy | < 5 ppm (mass error) | ||
| Sample Req. | 2 mg (Destructive) | 10 mg (Recoverable) | < 0.1 mg (Destructive) |
| Halogen Handling | Poor. F/Br require additives/scrubbers. | Excellent. F/Br do not interfere with | Good. Br isotope pattern ( |
| Solvent/Water | Fails (counts solvent C as sample C). | Excellent. Can separate solvent peaks from sample. | Fails (does not quantify trapped solvent). |
| Verdict | Secondary. Use only if required by journal/regulator. | Primary. Best for purity assignment.[1] | Qualitative. Best for identity confirmation. |
Decision Matrix: Selecting the Right Workflow
Use this logic flow to determine the appropriate analytical path for your specific research stage.
Figure 2: Analytical decision matrix. qNMR is prioritized for purity due to the polyhalogenated nature of the sample.
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link
-
Microanalysis of Fluorine Compounds. (n.d.). Exeter Analytical Technical Guides. Retrieved from (General reference for Ag capsule usage).
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2778–2786. Link
-
Schönberger, T. (2012). Determination of the purity of reference materials by 1H qNMR. Analytical and Bioanalytical Chemistry, 403, 247–254. Link
Sources
- 1. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 2. govst.edu [govst.edu]
- 3. faluckinternational.com [faluckinternational.com]
- 4. What is 1-Bromo-3,5-difluoro-4-(trifluoromethoxy)benzene - Properties & Specifications [p-toluenesulfonicacid-ptbba.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. strem.com [strem.com]
Safety Operating Guide
Navigating the Safe Handling of 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene: A Guide to Personal Protective Equipment and Disposal
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis of novel molecules is a daily endeavor. With this innovation comes the critical responsibility of ensuring the safety of laboratory personnel. This guide provides essential, immediate safety and logistical information for handling 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene, a halogenated aromatic compound. As a Senior Application Scientist, my aim is to equip you with not just a set of rules, but a deep understanding of the principles behind these safety protocols, fostering a culture of proactive safety and building trust in your handling of this and similar chemical entities.
Understanding the Hazard Profile: A Synthesis of Analogous Data
1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene is a substituted benzene ring containing bromine and fluorine atoms, as well as a methoxymethyl ether group. This combination of functional groups suggests several potential hazards that must be addressed through appropriate personal protective equipment (PPE) and handling procedures.
Based on data from similar halogenated aromatic compounds, the primary hazards are anticipated to be:
-
Skin and Eye Irritation: Many halogenated organic compounds can cause irritation upon contact with the skin and eyes.[1][2]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to irritation of the respiratory system.[1][2]
-
Toxicity: While the specific toxicity of this compound is unknown, related brominated and fluorinated aromatics can be harmful if ingested, inhaled, or absorbed through the skin.
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[3][4]
Therefore, a cautious approach is paramount, and the following PPE recommendations are designed to provide comprehensive protection.
Core Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum required PPE for handling 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing. | Protects against splashes of the liquid, which is presumed to be an eye irritant based on analogous compounds. The face shield offers a broader area of protection for the entire face. |
| Hand Protection | Double-gloving is recommended. An inner nitrile glove with an outer glove of a material with high resistance to halogenated aromatic compounds, such as Viton™ or a laminate glove (e.g., Silver Shield®). | Aromatic and halogenated hydrocarbons can degrade many common glove materials, including nitrile, with prolonged contact.[5][6] Double-gloving provides an additional layer of protection in case of a breach of the outer glove. Always consult the glove manufacturer's compatibility chart for specific breakthrough times. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs. | Provides a removable barrier to protect skin and personal clothing from splashes and spills. Flame-resistant material is a prudent precaution when working with organic compounds. |
| Respiratory Protection | All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure. If there is a potential for exposure above established limits or in the event of a spill outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required. | The vapor pressure of this compound is not known, but it is prudent to assume volatility. A chemical fume hood is the primary engineering control to prevent inhalation. Respirators provide an essential secondary level of protection. |
| Foot Protection | Closed-toe, liquid-resistant shoes. | Protects the feet from spills and falling objects. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is crucial for minimizing the risk of exposure. The following diagram and steps outline the recommended procedure for handling 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene.
Step 1: Preparation
-
Review Safety Information: Before beginning any work, review this guide and any available safety information for structurally similar compounds. The NIOSH Pocket Guide to Chemical Hazards is an excellent resource for general chemical safety principles.[7][8][9][10][11]
-
Don Personal Protective Equipment (PPE): Put on all required PPE as outlined in the table above. Ensure a proper fit for all items.
-
Verify Fume Hood Operation: Confirm that the chemical fume hood is functioning correctly and that the sash is at the appropriate working height.
Step 2: Handling
-
Transfer and Weighing: Conduct all transfers and weighing of the compound inside the chemical fume hood. Use a spatula or other appropriate tool to avoid direct contact.
-
Running Reactions: Perform all reactions involving this compound within the fume hood. Ensure that all glassware is properly secured.
Step 3: Cleanup and Disposal
-
Decontamination: Decontaminate all glassware and surfaces that have come into contact with the compound. A suitable organic solvent (e.g., acetone, ethanol) followed by soap and water is generally effective.
-
Waste Segregation: This is a critical step. All waste containing 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene must be disposed of as halogenated organic waste . Do not mix it with non-halogenated waste.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Generally, gloves are removed first, followed by the lab coat, and then eye protection. Wash hands thoroughly after removing all PPE.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of halogenated organic waste is not only a matter of laboratory safety but also of environmental stewardship. Halogenated compounds are regulated as hazardous waste by the Environmental Protection Agency (EPA).[12]
Key Disposal Steps:
-
Waste Container: Use a designated and clearly labeled "Halogenated Organic Waste" container. Ensure the container is compatible with the waste and is kept closed when not in use.
-
Segregation:
-
Liquid Waste: Collect all liquid waste containing the compound, including reaction mixtures and solvent rinses, in the designated halogenated waste container.
-
Solid Waste: Place all contaminated solid waste, such as gloves, weigh paper, and paper towels, in a separate, clearly labeled "Solid Halogenated Waste" container.
-
-
Waste Log: Maintain a log of the contents of the waste container, including the chemical name and approximate quantity.
-
Disposal: Follow your institution's procedures for the disposal of hazardous chemical waste. This typically involves contacting your Environmental Health and Safety (EHS) department to arrange for pickup. Under no circumstances should this chemical or its waste be disposed of down the drain.
By adhering to these protocols, you contribute to a safer laboratory environment for yourself and your colleagues while ensuring compliance with environmental regulations. The principles of careful planning, proper use of protective equipment, and responsible waste management are the cornerstones of a strong safety culture in the pursuit of scientific advancement.
References
-
NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards. (n.d.). International Association of Fire Chiefs. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards (NPG). (n.d.). Amnautical. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards. (n.d.). Barnes & Noble. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards. (n.d.). Labelmaster. Retrieved from [Link]
-
EPA Hazardous Waste Codes. (n.d.). University of Georgia Environmental Safety Division. Retrieved from [Link]
-
1-Bromo-2,3-difluoro-4-methylbenzene. (n.d.). PubChem. Retrieved from [Link]
-
Glove Selection Examples of Chemical Resistance of Common Glove Materials. (n.d.). Oregon State University Chemistry. Retrieved from [Link]
-
OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety, The University of Texas at Austin. Retrieved from [Link]
- What is 1-Bromo-3,5-difluoro-4-(trifluoromethoxy)benzene - Properties & Specifications. (n.d.). A website about chemical properties.
-
Glove Compatibility. (n.d.). CP Lab Safety. Retrieved from [Link]
-
Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under §268.32. (2022, May 5). J. J. Keller® Compliance Network. Retrieved from [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). EPA NEIPS. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene CAS 105529-58-6 | 843874 [merckmillipore.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. chemistry.osu.edu [chemistry.osu.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. NIOSH Pocket Guide to Chemical Hazards [iafc.org]
- 9. amnautical.com [amnautical.com]
- 10. barnesandnoble.com [barnesandnoble.com]
- 11. labelmaster.com [labelmaster.com]
- 12. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
